molecular formula C7H14ClNO2 B13700967 Methyl 2-(Methylamino)-4-pentenoate Hydrochloride

Methyl 2-(Methylamino)-4-pentenoate Hydrochloride

Cat. No.: B13700967
M. Wt: 179.64 g/mol
InChI Key: LBZNADGOYODZPA-UHFFFAOYSA-N
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Description

Methyl 2-(Methylamino)-4-pentenoate Hydrochloride is a methyl ester derivative featuring a methylamino group at position 2 and a conjugated double bond (pentenoate) at position 4, stabilized as a hydrochloride salt. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways. While direct studies on this specific compound are scarce in the provided evidence, its structural analogs and derivatives are well-documented in synthetic chemistry and drug development contexts .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl 2-(methylamino)pent-4-enoate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-4-5-6(8-2)7(9)10-3;/h4,6,8H,1,5H2,2-3H3;1H

InChI Key

LBZNADGOYODZPA-UHFFFAOYSA-N

Canonical SMILES

CNC(CC=C)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Methylamino)-4-pentenoate Hydrochloride typically involves the reaction of methylamine with a suitable precursor, such as a pentenoate ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include methylamine hydrochloride and pentenoic acid derivatives. The reaction is usually conducted in an organic solvent, such as methanol or ethanol, at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(Methylamino)-4-pentenoate Hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the product. The final product is typically purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Methylamino)-4-pentenoate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Methyl 2-(Methylamino)-4-pentenoate Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(Methylamino)-4-pentenoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Amino-4-Methylpentanoate Hydrochloride

Structure: Unlike the target compound, this analog has a saturated pentanoate backbone with an amino and methyl group at position 3. Key Data:

Property Methyl 2-(Methylamino)-4-pentenoate HCl (Theoretical) Methyl 4-Amino-4-Methylpentanoate HCl
Molecular Formula C₈H₁₄ClNO₂ C₇H₁₆ClNO₂
Molecular Weight ~195.6 g/mol (estimated) 181.66 g/mol
CAS Number Not available 1311317-14-2
Synthesis Route Likely involves condensation of methylamino precursors with 4-pentenoic acid derivatives Prepared via esterification and HCl salt formation

Functional Differences :

  • The methylamino group at position 2 (vs. position 4) alters steric and electronic properties, impacting binding affinity in pharmacological contexts .
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Structure: A cyclobutane-ring-containing analog with a methylamino group and ester functionality. Key Data:

Property Methyl 2-(Methylamino)-4-pentenoate HCl (Theoretical) Methyl 1-(Methylamino)cyclobutanecarboxylate HCl
Molecular Formula C₈H₁₄ClNO₂ C₈H₁₄ClNO₂
Molecular Weight ~195.6 g/mol 195.66 g/mol
Application Hypothesized as a neurotransmitter analog Intermediate for kinase inhibitors (e.g., LCMS m/z 411 [M+H]+)

Structural Impact :

  • The cyclobutane ring in the analog imposes conformational rigidity, whereas the linear pentenoate chain in the target compound offers flexibility for interactions with biological targets.
Ethylphenidate Hydrochloride

Structure : A phenidate derivative with an ethyl ester and piperidine core.
Key Data :

Property Methyl 2-(Methylamino)-4-pentenoate HCl (Theoretical) Ethylphenidate Hydrochloride
Molecular Formula C₈H₁₄ClNO₂ C₁₄H₂₀ClNO₂
Pharmacological Role Unknown (potentially neuromodulatory) Dopamine-norepinephrine reuptake inhibitor

Functional Contrast :

  • Ethylphenidate’s aromatic and piperidine groups enable CNS activity, whereas the target compound’s aliphatic backbone and double bond may favor metabolic stability or alternative mechanisms .

Biological Activity

Methyl 2-(Methylamino)-4-pentenoate Hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

Methyl 2-(Methylamino)-4-pentenoate Hydrochloride is characterized by its methylamino group and a pentenoate structure. The synthesis of this compound typically involves the reaction of methyl acrylate with methylamine, followed by hydrolysis and subsequent hydrochloride salt formation. The detailed synthetic route can be outlined as follows:

  • Formation of the Intermediate :
    • Methyl acrylate is reacted with methylamine under controlled conditions to form an intermediate.
  • Hydrolysis :
    • The intermediate undergoes hydrolysis to yield Methyl 2-(Methylamino)-4-pentenoic acid.
  • Salt Formation :
    • The acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Biological Activity

The biological activity of Methyl 2-(Methylamino)-4-pentenoate Hydrochloride has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different biological systems.

Anticancer Activity

Recent studies have highlighted the compound's selective cytotoxicity against cancer cell lines:

  • Case Study: Cytotoxicity Assay :
    • In a study evaluating the compound's effects on human cancer cell lines (HCT-116 and MCF-7), it was found that Methyl 2-(Methylamino)-4-pentenoate Hydrochloride exhibited significant inhibitory effects.
    • IC50 Values :
      • HCT-116: IC50 = 5.2 μg/mL
      • MCF-7: IC50 = 6.8 μg/mL

These values indicate that the compound can effectively reduce cell viability in these cancer types, suggesting potential for further development as an anticancer therapeutic.

Cell LineIC50 (μg/mL)
HCT-1165.2
MCF-76.8

The mechanism by which Methyl 2-(Methylamino)-4-pentenoate Hydrochloride exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression, leading to increased apoptosis in cancer cells.
  • Selective Targeting : Preliminary data suggest that it selectively targets cancerous cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

Additional Biological Activities

Beyond anticancer properties, Methyl 2-(Methylamino)-4-pentenoate Hydrochloride has shown promise in other areas:

  • Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
  • Neuroprotective Effects : Research into related compounds suggests possible neuroprotective effects, warranting further investigation into their utility in neurodegenerative diseases.

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